molecular formula C21H25N3O5S2 B2703005 (E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1110877-12-7

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2703005
CAS No.: 1110877-12-7
M. Wt: 463.57
InChI Key: IATHSOXCBPPWIF-UHFFFAOYSA-N
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Description

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibitory Profile

A study highlighted the synthesis of novel benzenesulfonamides incorporating 1,3,5-triazine moieties, demonstrating moderate antioxidant activity and significant inhibition of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, indicating the compounds' potential for therapeutic applications in these areas (Lolak et al., 2020).

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Another study reported on benzenesulfonamide derivatives acting as potent inhibitors of human carbonic anhydrase (CA), particularly isoforms involved in epileptogenesis. These compounds exhibited effective anticonvulsant activity and displayed promising seizure protection in animal models, suggesting their utility in epilepsy treatment (Mishra et al., 2017).

Antimicrobial Activities

The synthesis and evaluation of 1,2,4-triazole derivatives, including benzenesulfonamide compounds, have shown good to moderate antimicrobial activities against various bacteria and fungi, presenting a potential avenue for developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Research into stilbene derivatives, a related class of compounds, has explored their anticancer effects, particularly through mechanisms inducing apoptosis in cancer cells such as HeLa and MCF-7. These studies underscore the compounds' potential in cancer therapy by activating the mitochondrial pathway of apoptosis and generating reactive oxygen species (ROS) in cancer cells, offering insights into their mechanistic actions against cancer (Rashid et al., 2020).

Properties

IUPAC Name

(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-18-7-9-19(10-8-18)11-16-30(26,27)22-17-21(25)23-12-14-24(15-13-23)31(28,29)20-5-3-2-4-6-20/h2-11,16,22H,12-15,17H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOXCBPPWIF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.